Megestrol acetate

Catalog No.
S548688
CAS No.
595-33-5
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Megestrol acetate

CAS Number

595-33-5

Product Name

Megestrol acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1

InChI Key

RQZAXGRLVPAYTJ-GQFGMJRRSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Solubility

2 µg/mL (at 37 °C for the acetate salt)

Synonyms

Acetate, Megestrol, Apo Megestrol, Apo-Megestrol, ApoMegestrol, Borea, Lin Megestrol, Lin-Megestrol, LinMegestrol, Maygace, Megace, Megefren, Megestat, Megestrol Acetate, Megostat, Mestrel, Nu Megestrol, Nu-Megestrol, NuMegestrol

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Description

The exact mass of the compound Megestrol acetate is 384.23006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 µg/ml (at 37 °c for the acetate salt). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Megestrol. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Megestrol acetate is a synthetic derivative of the naturally occurring steroid hormone progesterone, chemically designated as 17α-(acetyloxy)-6-methylpregna-4,6-diene-3,20-dione. It appears as a white crystalline solid with a molecular formula of C24H32O4 and an average molecular weight of approximately 384.51 g/mol. The compound exhibits low solubility in water (approximately 2 µg/mL at 37 °C) but is more soluble in organic solvents . Megestrol acetate is primarily used in clinical settings for its appetite-stimulating properties, particularly in patients experiencing cachexia due to chronic illnesses such as cancer or acquired immunodeficiency syndrome .

  • MGA's mechanism of action depends on the context of its use.
    • In cachexia, the exact mechanism is unclear, but it might stimulate appetite through central nervous system effects or improve metabolic efficiency.
    • In hormone-sensitive cancers, MGA binds to progesterone receptors, potentially suppressing the production of hormones that promote cancer growth [].
  • MGA can cause side effects like increased appetite, weight gain, blood clots, and abnormal blood sugar levels.
  • It is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant.
  • MGA does not pose significant flammability or reactivity hazards.
. Initially, progesterone is modified through acetylation and subsequent reactions to yield the final product. A notable method includes the use of triethyl orthoformate and glycolic acid to catalyze the formation of double Betamethasone Ketal structures from progesterone derivatives. This intermediate undergoes a Grignard reaction with methyl magnesium bromide, followed by hydrolysis and dehydration steps to produce crude megestrol acetate . The crude product is then purified through recrystallization techniques involving activated carbon and low-carbon alcohols, achieving high purity levels (99.0-99.5% HPLC content) after several processing steps .

Megestrol acetate exhibits several biological activities, primarily acting as a progestogen with antigonadotropic effects. It binds to the progesterone receptor with moderate affinity (approximately 65% relative to reference ligands) and has been shown to suppress the secretion of gonadotropins from the pituitary gland, thereby reducing circulating levels of sex hormones such as testosterone and estrogen . This mechanism underlies its use in treating conditions associated with hormonal imbalances and its potential contraceptive effects.

Additionally, megestrol acetate displays weak partial androgenic activity and glucocorticoid activity, contributing to its anti-inflammatory properties . Its orexigenic effects are thought to be mediated through increased production of neuropeptide Y, which primarily leads to fat mass gain rather than lean body mass .

The synthesis of megestrol acetate can be summarized in the following steps:

  • Starting Material: Progesterone is used as the raw material.
  • Acetylation: The ketone group at position 6 is modified using triethyl orthoformate and glycolic acid, yielding double Betamethasone Ketal structures.
  • Grignard Reaction: The ketal intermediate undergoes a Grignard reaction with methyl magnesium bromide.
  • Hydrolysis and Dehydration: Following the Grignard reaction, strong acid hydrolysis occurs, leading to deprotection and dehydration.
  • Purification: The crude product is purified through recrystallization using activated carbon and low-carbon alcohols .

Megestrol acetate has several important applications in medicine:

  • Appetite Stimulation: It is primarily prescribed to enhance appetite in patients suffering from cachexia due to cancer or acquired immunodeficiency syndrome.
  • Hormonal Therapy: Due to its progestogenic effects, it is used in hormone replacement therapy and for managing certain gynecological conditions.
  • Antineoplastic Agent: It has been investigated for its potential role in cancer treatment due to its hormonal modulation properties .

Megestrol acetate interacts with various medications, which can alter its efficacy or increase the risk of adverse effects. Notably, co-administration with sodium citrate can enhance side effects . Additionally, its metabolism involves cytochrome P450 enzymes that may be influenced by other drugs affecting liver function or competing for metabolic pathways . Understanding these interactions is crucial for optimizing therapeutic regimens involving megestrol acetate.

Several compounds share structural or functional similarities with megestrol acetate. Here are some notable examples:

CompoundStructural SimilarityPrimary Use
Medroxyprogesterone acetateProgestinHormonal contraception
NorethisteroneProgestinHormonal contraception
Hydroxyprogesterone acetateProgestinHormonal therapy
Algestone acetophenideProgestinHormonal therapy

Uniqueness of Megestrol Acetate:

  • Megestrol acetate's distinct appetite-stimulating properties set it apart from other progestins that primarily focus on contraceptive or hormonal replacement roles.
  • Its unique mechanism involving antigonadotropic effects allows it to significantly impact hormonal levels beyond typical progestins.

Megestrol acetate demonstrates well-defined thermal characteristics that are fundamental to its pharmaceutical processing and formulation development. The compound exhibits a sharp melting point range of 213-220°C as determined by differential scanning calorimetry analysis and confirmed by United States Pharmacopeia standards [1] [2]. This relatively narrow melting range indicates good crystalline purity and structural uniformity of the pharmaceutical compound.

The thermal stability profile reveals that megestrol acetate maintains structural integrity up to its melting point, with no significant decomposition events observed below this temperature range [1] [3]. However, the compound requires protection from light during storage, suggesting potential photodegradation pathways that could compromise its chemical stability [2].

Phase transition behavior analysis through X-ray diffraction and differential scanning calorimetry studies demonstrates that megestrol acetate can undergo crystal-to-amorphous transitions under specific processing conditions [4] [5] [6]. When subjected to nanonization processes or solid dispersion formation, the crystalline form transforms to an amorphous state, which significantly impacts dissolution characteristics and bioavailability profiles [6] [7].

Investigations into glass transition temperature behavior reveal that when megestrol acetate is incorporated into polymer-based solid dispersions, the resulting amorphous forms exhibit distinct glass transition events. Differential scanning calorimetry analysis of polymer-hybridized solid lipid nanoparticles containing megestrol acetate showed characteristic glass transition temperature shifts, indicating molecular-level interactions between the drug and carrier materials [6] [8].

ParameterValueMethod/Reference
Melting Point Range213-220°CUSP, DSC analysis
Glass Transition TemperatureObserved in amorphous solid dispersionsDSC studies of solid dispersions
Stability Under HeatStable up to melting pointThermal analysis
Phase Transition BehaviorCrystal → amorphous transitions observed in nanoformulationsXRD and DSC studies
Crystalline StructureWhite crystalline solidVisual inspection, XRD
Thermal Stability in AirRequires protection from lightStorage requirements

Solubility Parameters in Pharmaceutical Solvents

Megestrol acetate exhibits markedly different solubility characteristics across various pharmaceutical solvents, reflecting its highly lipophilic nature and poor aqueous solubility profile. In aqueous media at physiological temperature (37°C), the compound demonstrates extremely limited solubility of only 2 μg/mL, classifying it as practically insoluble according to pharmaceutical standards [1] [3] [9]. This poor aqueous solubility presents significant formulation challenges for oral drug delivery systems.

The solubility profile in biological fluids shows a twelve-fold improvement in plasma compared to pure water, reaching 24 μg/mL at 37°C [1] [3]. This enhanced solubility in plasma is attributed to protein binding interactions and the presence of natural surfactants such as bile salts and phospholipids that facilitate drug solubilization.

Organic solvent solubility studies reveal that megestrol acetate demonstrates significantly enhanced dissolution in polar organic solvents. The compound shows moderate solubility in ethanol (approximately 20 mM) and excellent solubility in dimethyl sulfoxide (50 mM) [10] [11] [12]. Acetone and chloroform provide very high solubility, with chloroform being particularly effective as a solvent for analytical and formulation purposes [2] [13].

pH-dependent solubility investigations demonstrate that megestrol acetate exhibits instability under alkaline conditions, with significant degradation observed at pH values of 7 or above [13]. This pH sensitivity necessitates careful formulation design, particularly for oral suspension products where pH control is critical for both stability and solubility optimization.

Surfactant-mediated solubility enhancement studies have shown that various surfactants can significantly improve megestrol acetate solubility across different pH ranges. Investigations with rapeseed methyl ester ethoxylate (Rofam 70), Tween 80, and Pluronic F68 at pH values of 5.0, 7.4, and 9.0 demonstrated substantial solubility improvements, with some formulations achieving up to 50-fold enhancement compared to pure aqueous systems [14] [15] [16].

SolventSolubilityClassification
Water (37°C)2 μg/mLPractically insoluble
Plasma (37°C)24 μg/mLSlightly soluble
Ethanol20 mM (soluble)Moderately soluble
DMSO50 mM (freely soluble)Freely soluble
AcetoneSolubleSoluble
ChloroformVery solubleVery soluble
MethanolSoluble in diluted formSoluble

Partition Coefficients (LogP) and Lipophilicity Studies

The lipophilicity profile of megestrol acetate, characterized by its partition coefficient, represents a critical physicochemical parameter that directly influences its biopharmaceutical properties and formulation behavior. Experimental determination of the octanol-water partition coefficient yields a LogP value of 3.2, firmly establishing megestrol acetate as a highly lipophilic compound [17] [18].

Computational LogP predictions using various algorithms including OSIRIS, SCF bio, Molinspiration, ALOGPS 2.1, Molsoft, ACD/logP, PkCSM, and Swiss ADME show values ranging from 3.0 to 3.4, demonstrating good correlation with experimental data [19]. The consistency between experimental and computational values validates the reliability of lipophilicity predictions for this steroid compound.

The high LogP value directly correlates with the compound's Biopharmaceutical Classification System (BCS) Class II designation, characterized by low aqueous solubility and high membrane permeability [18] [20]. This classification has significant implications for oral bioavailability, as dissolution rather than permeation becomes the rate-limiting step for drug absorption.

Lipophilicity-related formulation challenges manifest in several key areas. The high hydrophobicity contributes to poor wettability, with contact angle measurements consistently exceeding 90°, indicating hydrophobic surface characteristics [21]. This poor wetting behavior necessitates the incorporation of surfactants and wetting agents in pharmaceutical formulations to achieve adequate dispersion and dissolution.

The partition coefficient also influences the compound's interaction with biological membranes and distribution within lipid-based drug delivery systems. Studies investigating megestrol acetate incorporation into solid lipid nanoparticles and nanoemulsions demonstrate preferential partitioning into the lipid phase, which can be exploited for enhanced oral bioavailability through lymphatic uptake pathways [22] [15].

ParameterValueReference
LogP (experimental)3.2Experimental studies
LogP (calculated - various methods)3.0-3.4 (computational variations)Computational predictions
Lipophilicity classificationHighly lipophilicLiterature classification
BCS ClassificationClass II (Low solubility, High permeability)BCS classification studies
Hydrophobicity indexHigh hydrophobicityContact angle measurements
Oil-water partition behaviorPreferentially partitions to oil phasePartition studies

Surface Characteristics and Micronization Effects

The surface properties of megestrol acetate significantly influence its pharmaceutical behavior, particularly regarding wettability, dissolution, and formulation stability. Contact angle measurements using the sessile drop method consistently demonstrate values exceeding 90°, confirming the hydrophobic nature of megestrol acetate surfaces [21] [23]. This high contact angle indicates poor wettability characteristics that directly impact dissolution rate and bioavailability.

Micronization processes dramatically alter the surface characteristics of megestrol acetate, with significant implications for pharmaceutical performance. Raw megestrol acetate typically exhibits a broad particle size distribution ranging from 0.2 to 30 μm with a mean particle size of approximately 3.02 μm [4]. Following micronization, the particle size distribution narrows considerably, with mass median diameters typically ranging from 3.0 to 10 μm as specified in pharmaceutical formulations [24] [23].

Advanced particle size reduction techniques, including antisolvent precipitation and supercritical fluid processing, can achieve even finer particle sizes. Nanonization studies have successfully produced megestrol acetate particles with mean diameters of 208 nm, representing a significant reduction from the starting material [4]. These nanoparticles demonstrate a narrow size distribution with 90% of particles falling within the 100-300 nm range [4] [5].

Brunauer-Emmett-Teller (BET) surface area analysis reveals an inverse relationship between particle size and specific surface area. Processed microcrystals show substantially increased surface areas compared to raw material, with the order of increasing surface area following the pattern: raw micronized material < processed microcrystals without additives < processed microcrystals with polymer < processed microcrystals with polymer and surfactant [25] [26].

The surface characteristics are profoundly affected by particle processing conditions. Studies demonstrate that processed megestrol acetate microcrystals in the presence of hydrophilic polymers and surfactants achieve mean diameters of 1048 nm with enhanced surface properties, compared to 4352 nm for raw micronized material [25] [26]. These surface modifications result in significantly improved dissolution properties, with nanoparticles achieving 100% drug dissolution within 5 minutes compared to incomplete dissolution after 120 minutes for raw material [4].

Interfacial properties analysis reveals that megestrol acetate exhibits high interfacial tension with aqueous media, necessitating the use of surfactants for adequate wetting and dispersion [24] [23] [27]. The hydrophobic nature of the compound, combined with entrapped air on particle surfaces, creates challenging formulation conditions that require careful selection of wetting agents and surfactants to achieve stable pharmaceutical suspensions.

PropertyValueMeasurement Method
Contact Angle with Water>90°Sessile drop method
Surface WettabilityHydrophobic (poor wetting)Contact angle goniometry
Micronized Particle Size Range3.0-10 μm (mass median diameter)Laser diffraction, microscopy
BET Surface Area (micronized)Inversely related to particle sizeNitrogen adsorption (BET)
Surface Tension EffectsHigh interfacial tension with waterTensiometry
Interfacial PropertiesRequires surfactants for wettingInterfacial tension measurement
Particle Size Distribution (raw)0.2-30 μm (wide distribution)Particle size analysis
Particle Size Distribution (processed)100-300 nm (narrow distribution)Dynamic light scattering

Hygroscopicity and Solid-State Stability

Megestrol acetate demonstrates favorable hygroscopic properties with low moisture uptake characteristics under normal storage conditions. The compound maintains water content below 0.5% when stored according to United States Pharmacopeia specifications, classifying it as having low hygroscopicity [2]. This characteristic contributes to its overall stability profile and reduces concerns regarding moisture-induced degradation or physical changes during storage.

The solid-state stability of megestrol acetate in its crystalline form is generally excellent under appropriate storage conditions. The compound remains stable for extended periods when stored in well-closed containers at room temperature with protection from light [2] [3]. However, the stability profile is highly dependent on environmental conditions, particularly pH and light exposure.

pH stability investigations reveal that megestrol acetate exhibits significant instability under alkaline conditions, with decomposition observed at pH values of 7 or above [13] [28]. This pH sensitivity is particularly relevant for aqueous formulations where pH control becomes critical for maintaining chemical stability. The compound shows optimal stability in slightly acidic conditions, with oral suspension formulations typically maintained at pH ranges between 3.0 and 4.7 [28].

Light sensitivity studies indicate that megestrol acetate requires protection from light exposure to maintain chemical integrity [2]. Photodegradation pathways can lead to chemical breakdown and loss of therapeutic activity, necessitating the use of amber containers or other light-protective packaging for pharmaceutical products.

The stability of amorphous forms of megestrol acetate presents different challenges compared to the crystalline material. Amorphous solid dispersions and nanocrystal formulations demonstrate reduced physical stability with tendencies toward recrystallization over time [5] [6]. However, these forms can be stabilized through appropriate polymer selection and formulation design, with studies showing successful stabilization using hydroxypropyl methylcellulose and other hydrophilic polymers.

Temperature cycling studies demonstrate that megestrol acetate maintains stability through normal temperature variations encountered during storage and distribution. The compound does not exhibit significant degradation or physical changes when subjected to typical pharmaceutical storage temperature ranges, provided that extreme temperatures are avoided [29].

Oxidative stability analysis indicates that megestrol acetate is generally stable under normal atmospheric conditions, with no significant oxidative degradation observed under standard storage conditions [2]. However, for long-term storage or specialized applications, inert atmosphere packaging may be beneficial to ensure maximum stability.

The stability profile in different formulation matrices varies considerably. Crystalline tablet formulations demonstrate excellent long-term stability, while liquid suspensions require careful pH control and may benefit from antioxidant addition. Nanocrystal formulations show good stability when properly formulated with appropriate stabilizing excipients [5] [30].

ConditionStability ProfileStorage Requirements
Room Temperature StorageStable when properly storedWell-closed containers
Humidity SensitivityLow hygroscopicity (<0.5% water)Control humidity
Light SensitivityRequires protection from lightProtect from light
pH Stability (aqueous)Unstable at pH ≥7Avoid alkaline conditions
Oxidative StabilityStable under normal conditionsInert atmosphere if needed
Long-term Stability (crystalline)Stable for extended periodsRoom temperature acceptable
Amorphous Form StabilityLess stable, prone to recrystallizationRequires stabilizing excipients
Temperature CyclingStable through normal temperature variationsAvoid extreme temperatures

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

384.23005950 g/mol

Monoisotopic Mass

384.23005950 g/mol

Boiling Point

Boiling point:431.17°C

Heavy Atom Count

28

LogP

3.2

Appearance

White to off-white solid powder

Melting Point

218.0-220.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TJ2M0FR8ES

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (13.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (26.02%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (24.39%): May cause cancer [Danger Carcinogenicity];
H351 (74.8%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (62.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (23.58%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (34.96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of anorexia, cachexia, or an unexplained, significant weight loss in patients with a diagnosis of acquired immunodeficiency syndrome (AIDS). Also used for the palliative management of recurrent, inoperable, or metastatic breast cancer, endometrial cancer, and prostate cancer in Canada and some other countries.
FDA Label

Pharmacology

Megestrol is a synthetic progestin and has the same physiologic effects as natural progesterone. These effects include induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. Mestrogel has slight glucocorticoid activity and very slight mineralocorticoid activity. This drug has no estrogenic, androgenic, or anabolic activity. The precise mechanism of megestrol’s antianorexic and anticachetic effects is unknown. Initially developed as a contraceptive, it was first evaluated in breast cancer treatment in 1967.
Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

Mechanism of Action

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

595-33-5

Absorption Distribution and Excretion

Variable, but well absorbed orally.
The major route of drug elimination in humans is urine. Respiratory excretion as labeled carbon dioxide and fat storage may have accounted for at least part of the radioactivity not found in urine and feces.

Metabolism Metabolites

Primarily hepatic. Megestrol metabolites which were identified in urine constituted 5% to 8% of the dose administered. Respiratory excretion as labeled carbon dioxide and fat storage may have accounted for at least part of the radioactivity not found in urine and feces. No active metabolites have been identified.

Wikipedia

Megestrol_acetate
THC-O-acetate

Biological Half Life

34 hours

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023
1: Smith CS, Logomarsino JV. Using megestrol acetate to ameliorate protein-energy wasting in chronic kidney disease. J Ren Care. 2016 Mar;42(1):53-9. doi: 10.1111/jorc.12138. Epub 2015 Nov 5. Review. PubMed PMID: 26537025.
2: Ruiz Garcia V, López-Briz E, Carbonell Sanchis R, Gonzalvez Perales JL, Bort-Marti S. Megestrol acetate for treatment of anorexia-cachexia syndrome. Cochrane Database Syst Rev. 2013 Mar 28;3:CD004310. doi: 10.1002/14651858.CD004310.pub3. Review. PubMed PMID: 23543530.
3: Greenberg M, Lawler D, Zawistowski S, Jöchle W. Low-dose megestrol acetate revisited: a viable adjunct to surgical sterilization in free roaming cats? Vet J. 2013 Jun;196(3):304-8. doi: 10.1016/j.tvjl.2013.01.038. Epub 2013 Mar 14. Review. PubMed PMID: 23499239.
4: Argilés JM, Anguera A, Stemmler B. A new look at an old drug for the treatment of cancer cachexia: megestrol acetate. Clin Nutr. 2013 Jun;32(3):319-24. doi: 10.1016/j.clnu.2013.01.004. Epub 2013 Jan 22. Review. PubMed PMID: 23395103.
5: Fox CB, Treadway AK, Blaszczyk AT, Sleeper RB. Megestrol acetate and mirtazapine for the treatment of unplanned weight loss in the elderly. Pharmacotherapy. 2009 Apr;29(4):383-97. doi: 10.1592/phco.29.4.383. Review. PubMed PMID: 19323618.
6: Leśniak W, Bała M, Jaeschke R, Krzakowski M. Effects of megestrol acetate in patients with cancer anorexia-cachexia syndrome--a systematic review and meta-analysis. Pol Arch Med Wewn. 2008 Nov;118(11):636-44. Review. PubMed PMID: 19140567.
7: Yeh SS, Schuster MW. Megestrol acetate in cachexia and anorexia. Int J Nanomedicine. 2006;1(4):411-6. Review. PubMed PMID: 17722275; PubMed Central PMCID: PMC2676640.
8: Megestrol acetate NCD oral suspension -- Par Pharmaceutical: megestrol acetate nanocrystal dispersion oral suspension, PAR 100.2, PAR-100.2. Drugs R D. 2007;8(4):251-4. Review. Corrected and republished in: Drugs R D. 2007;8(6):403-6. PubMed PMID: 17596111.
9: Mateen F, Jatoi A. Megestrol acetate for the palliation of anorexia in advanced, incurable cancer patients. Clin Nutr. 2006 Oct;25(5):711-5. Epub 2006 Jul 25. Review. PubMed PMID: 16867306.
10: Femia RA, Goyette RE. The science of megestrol acetate delivery: potential to improve outcomes in cachexia. BioDrugs. 2005;19(3):179-87. Review. PubMed PMID: 15984902.
11: Berenstein EG, Ortiz Z. Megestrol acetate for the treatment of anorexia-cachexia syndrome. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD004310. Review. Update in: Cochrane Database Syst Rev. 2013;3:CD004310. PubMed PMID: 15846706.
12: Pascual López A, Roqué i Figuls M, Urrútia Cuchi G, Berenstein EG, Almenar Pasies B, Balcells Alegre M, Herdman M. Systematic review of megestrol acetate in the treatment of anorexia-cachexia syndrome. J Pain Symptom Manage. 2004 Apr;27(4):360-9. Review. PubMed PMID: 15050664.
13: Thomas DR. Incidence of venous thromboembolism in megestrol acetate users. J Am Med Dir Assoc. 2004 Jan-Feb;5(1):65-6; author reply 66-7. Review. PubMed PMID: 14726802.
14: Ruiz-García V, Juan O, Pérez Hoyos S, Peiró R, Ramón N, Rosero MA, García MA. [Megestrol acetate: a systematic review usefulness about the weight gain in neoplastic patients with cachexia]. Med Clin (Barc). 2002 Jul 6;119(5):166-70. Review. Spanish. PubMed PMID: 12200017.
15: Karcic E, Philpot C, Morley JE. Treating malnutrition with megestrol acetate: literature review and review of our experience. J Nutr Health Aging. 2002 May;6(3):191-200. Review. PubMed PMID: 12152625.
16: Bonte J. Third generation aromatase inhibitors in metastatic breast cancer patients failing tamoxifen. Randomized comparisons with megestrol acetate: a critical review. Eur J Gynaecol Oncol. 2000;21(6):555-9. Review. PubMed PMID: 11214609.
17: Farrar DJ. Megestrol acetate: promises and pitfalls. AIDS Patient Care STDS. 1999 Mar;13(3):149-52. Review. PubMed PMID: 10375262.
18: Stockheim JA, Daaboul JJ, Yogev R, Scully SP, Binns HJ, Chadwick EG. Adrenal suppression in children with the human immunodeficiency virus treated with megestrol acetate. J Pediatr. 1999 Mar;134(3):368-70. Review. PubMed PMID: 10064680.
19: Mantovani G, Macciò A, Lai P, Massa E, Ghiani M, Santona MC. Cytokine involvement in cancer anorexia/cachexia: role of megestrol acetate and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms. Crit Rev Oncog. 1998;9(2):99-106. Review. PubMed PMID: 9973244.
20: Chang AY. Megestrol acetate as a biomodulator. Semin Oncol. 1998 Apr;25(2 Suppl 6):58-61. Review. PubMed PMID: 9625385.

Explore Compound Types